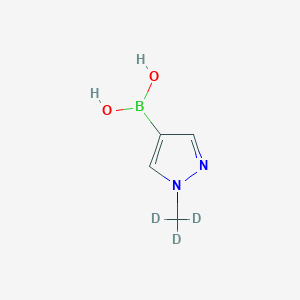

1-Methyl-4-pyrazoleboronic Acid-d3

Description

BenchChem offers high-quality 1-Methyl-4-pyrazoleboronic Acid-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-pyrazoleboronic Acid-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H7BN2O2 |

|---|---|

Molecular Weight |

128.94 g/mol |

IUPAC Name |

[1-(trideuteriomethyl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3/i1D3 |

InChI Key |

RYGOBSYXIIUFOR-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(C=N1)B(O)O |

Canonical SMILES |

B(C1=CN(N=C1)C)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-d3-4-pyrazoleboronic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methyl-d3-4-pyrazoleboronic acid, a deuterated analogue of a valuable building block in medicinal chemistry. The strategic incorporation of deuterium offers unique advantages in drug discovery and development, from enhancing metabolic stability to serving as a precise tool in mechanistic studies. This document will delve into the synthesis, physicochemical properties, and key applications of this isotopically labeled compound, with a focus on practical, field-proven insights.

Introduction: The Significance of Deuterium Labeling in Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its ability to act as a bioisosteric replacement for other aromatic systems and its capacity for forming key hydrogen bond interactions contribute to its prevalence. 1-Methyl-4-pyrazoleboronic acid, and its more stable pinacol ester derivative, are crucial reagents for introducing this motif into complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.

The substitution of protium (¹H) with its stable, non-radioactive isotope deuterium (²H or D) at the N-methyl position introduces the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions where the cleavage of this bond is the rate-limiting step will proceed more slowly. In drug metabolism, this often translates to a reduced rate of enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure of a drug candidate.[1][2][3]

Furthermore, the distinct mass of deuterium makes 1-Methyl-d3-4-pyrazoleboronic acid an excellent internal standard for quantitative mass spectrometry-based bioanalysis, ensuring accuracy and precision in pharmacokinetic and metabolism studies.[4][5][6]

Physicochemical Properties and Characterization

While specific experimental data for 1-Methyl-d3-4-pyrazoleboronic acid is not extensively published, its properties can be inferred from its non-deuterated counterpart and general principles of deuteration. The pinacol ester is the more commonly utilized and stable form of this reagent.

| Property | 1-Methyl-4-pyrazoleboronic Acid Pinacol Ester | 1-Methyl-d3-4-pyrazoleboronic Acid Pinacol Ester (Predicted) |

| Molecular Formula | C₁₀H₁₇BN₂O₂ | C₁₀H₁₄D₃BN₂O₂ |

| Molecular Weight | 208.07 g/mol | ~211.1 g/mol |

| CAS Number | 761446-44-0 | 1022151-50-3[7] |

| Appearance | Off-white to light yellow solid[8] | Similar to non-deuterated form |

| Melting Point | 59-64 °C | Expected to be very similar to the non-deuterated form |

| Solubility | Insoluble in water[9]; Soluble in organic solvents like DMF and THF. | Similar to non-deuterated form |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere).[7] Boronic acids and their esters are susceptible to hydrolysis.[9] | Expected to have similar chemical stability to the non-deuterated form. |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum of the deuterated compound will be nearly identical to the non-deuterated version, with the notable absence of the singlet corresponding to the N-methyl protons.

-

¹³C NMR: The carbon spectrum will show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium (spin I=1). The chemical shift will be slightly different from the non-deuterated analog.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to the non-deuterated compound. The fragmentation pattern can provide further structural confirmation, with fragments containing the N-CD₃ group showing a corresponding mass shift.[10]

Synthesis and Purification

The synthesis of 1-Methyl-d3-4-pyrazoleboronic acid pinacol ester is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be designed based on established methods for the synthesis of its non-deuterated analog. The most logical approach involves the N-alkylation of a pyrazole precursor with a deuterated methylating agent.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 1-Methyl-d3-4-pyrazoleboronic Acid.

Detailed Experimental Protocol (Hypothetical):

This protocol is a proposed adaptation based on known procedures for similar non-deuterated compounds.[11][12]

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Deuterated Methyl Iodide (CD₃I)[13]

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add deuterated methyl iodide (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 1-(Methyl-d3)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Hydrolysis to the Boronic Acid:

The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an acid, such as HCl, or a base. However, for most applications, particularly Suzuki-Miyaura couplings, the pinacol ester is used directly as it is more stable and easier to handle.

Key Applications in Drug Discovery and Development

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 1-Methyl-d3-4-pyrazoleboronic acid pinacol ester is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to introduce the deuterated 1-methyl-pyrazole moiety into a target molecule.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling with the deuterated pyrazole.

Exemplary Protocol for Suzuki-Miyaura Coupling: [14][15][16]

Materials:

-

1-(Methyl-d3)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent system (e.g., 1,4-dioxane and water)

Procedure:

-

In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq), 1-(Methyl-d3)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Application in Mechanistic Studies: The Kinetic Isotope Effect

The deuterated methyl group can serve as a sensitive probe for elucidating reaction mechanisms. If a C-H bond on the methyl group is cleaved in the rate-determining step of a reaction, substituting it with a C-D bond will result in a primary kinetic isotope effect (kH/kD > 1). This can be invaluable in understanding enzymatic reactions or other chemical transformations involving the N-methyl group.[17][18]

Use as an Internal Standard in Quantitative Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled internal standard is the gold standard for accurate quantification of an analyte in a complex biological matrix. 1-Methyl-d3-4-pyrazoleboronic acid can be used to synthesize a deuterated version of a drug candidate containing the 1-methyl-pyrazole moiety. This deuterated analog will have nearly identical chemical and physical properties to the non-deuterated drug, meaning it will co-elute chromatographically and experience similar matrix effects during ionization. However, its mass will be different, allowing for its distinct detection by the mass spectrometer. This enables precise correction for any sample loss during extraction and for variations in instrument response.[5][6][19]

Workflow for Use as an Internal Standard:

Caption: Workflow for using a deuterated internal standard.

Safety and Handling

As with all boronic acids and their derivatives, appropriate safety precautions should be taken when handling 1-Methyl-d3-4-pyrazoleboronic acid and its pinacol ester.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

-

Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis.[7]

Conclusion

1-Methyl-d3-4-pyrazoleboronic acid and its pinacol ester are valuable tools for researchers in drug discovery and development. The strategic incorporation of deuterium provides a means to enhance the metabolic stability of drug candidates containing the 1-methyl-pyrazole moiety, potentially leading to improved pharmacokinetic properties. Furthermore, its distinct mass makes it an ideal internal standard for quantitative bioanalysis, ensuring the accuracy and reliability of preclinical and clinical studies. As the field of medicinal chemistry continues to embrace the benefits of isotopic labeling, the utility of reagents such as 1-Methyl-d3-4-pyrazoleboronic acid is set to grow.

References

- McGreer, D. E., & Masters, I. M. E. (1969). Pyrazolines X. Kinetics for the pyrolysis of some deuterated 1-pyrazolines in solution. Canadian Journal of Chemistry, 47(21), 3975-3979.

- Mullens, K., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 50(48), 6675-6678.

- CN105315269A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. (2016).

- Muttil, P., et al. (2014). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 6(13), 1439-1443.

- Al-Masum, M., & Kumar, D. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. International Journal of Molecular Sciences, 13(5), 6394–6406.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol.

-

MedChemExpress. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3. Retrieved from [Link]

- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- Du, J., et al. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Molecules, 25(21), 5035.

- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. (2022).

- KCAS Bio. (2020).

- Lechtenfeld, O. J., et al. (2018). Post column infusion of an internal standard into LC-FT-ICR MS enables semi-quantitative comparison of dissolved organic matter in original samples. Analyst, 143(19), 4638-4649.

- Hartwig, J. F. (2014). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes.

- BenchChem. (2025). Deuterated vs.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

- BenchChem. (2025).

- Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.

- MedChemExpress. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-COA-1155328.

-

PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

- MedChemExpress. (2025). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3-SDS.

- da Silva, A. B. F., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Sigma-Aldrich. (n.d.). 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. uni-saarland.de [uni-saarland.de]

- 3. isotope.com [isotope.com]

- 4. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3 | 稳定同位素 | MCE [medchemexpress.cn]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. a2bchem.com [a2bchem.com]

- 12. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Portico [access.portico.org]

- 16. 1-Boc-pyrazole-4-boronic acid pinacol ester(552846-17-0) 1H NMR spectrum [chemicalbook.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 1-Methyl-4-pyrazoleboronic Acid-d3 in Modern Drug Discovery

Executive Summary

The optimization of pharmacokinetic (PK) profiles is a cornerstone of modern medicinal chemistry. 1-Methyl-4-pyrazoleboronic Acid-d3 is a highly specialized, isotopically enriched organoboron reagent used to install a 1-(trideuteromethyl)-1H-pyrazol-4-yl pharmacophore into complex molecular scaffolds[1]. By leveraging the primary kinetic isotope effect (KIE), the strategic replacement of a standard methyl group with a trideuteromethyl (-CD3) group effectively mitigates cytochrome P450 (CYP450)-mediated N-demethylation liabilities. This technical guide explores the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols for utilizing this reagent in the development of next-generation targeted therapeutics.

Physicochemical & Isotopic Profile

Understanding the baseline properties of 1-Methyl-4-pyrazoleboronic Acid-d3 is critical for accurate stoichiometric calculations and reaction optimization. The incorporation of three deuterium atoms slightly increases the molecular weight and fundamentally alters the vibrational frequency of the carbon-hydrogen bonds, which is the physical basis for its utility in drug discovery[1].

Quantitative Data Summary: Unlabeled vs. Deuterated Variants

| Property | 1-Methyl-4-pyrazoleboronic Acid (Unlabeled) | 1-Methyl-4-pyrazoleboronic Acid-d3 |

| Molecular Formula | C₄H₇BN₂O₂ | C₄H₄D₃BN₂O₂[1] |

| Molecular Weight | 125.92 g/mol | 128.94 g/mol [1] |

| C-H / C-D Bond Dissociation Energy | ~410 kJ/mol (C-H) | ~418 kJ/mol (C-D) |

| Primary KIE (kH/kD) | 1.0 (Baseline) | Up to 6.0 - 8.0 (Theoretical max) |

| Primary Application | Baseline Suzuki-Miyaura Coupling[2] | Deuterated Drug Discovery[3] |

(Note: In industrial applications, the pinacol ester derivative is frequently used interchangeably due to its enhanced stability against protodeboronation[2],[4].)

Mechanistic Rationale: The Kinetic Isotope Effect (KIE)

The 1-methylpyrazole moiety is a privileged structure found in numerous kinase inhibitors, including modulators of JAK2, c-Met, and Trk receptors[2],[4],[5]. However, the N-methyl group is highly susceptible to oxidative attack by hepatic CYP450 enzymes.

Causality in Design: The C-D bond has a lower zero-point vibrational energy compared to a C-H bond. Consequently, breaking a C-D bond requires a higher activation energy. When the rate-limiting step of a drug's metabolism is the cleavage of this specific bond (e.g., during N-demethylation), substituting hydrogen for deuterium significantly slows down the metabolic rate (kH/kD > 1). This extends the drug's half-life, increases systemic exposure (AUC), and can reduce the formation of toxic metabolites.

Figure 1: Divergent CYP450 metabolic pathways demonstrating the Kinetic Isotope Effect (KIE).

Synthetic Integration: Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of 1-Methyl-4-pyrazoleboronic Acid-d3 is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the robust formation of carbon-carbon bonds between the deuterated pyrazole and an aryl or heteroaryl halide core[6].

Self-Validating Experimental Protocol

The following methodology is designed to ensure high yields while preventing the premature degradation of the palladium catalyst.

Step 1: Reagent Assembly and Degassing

-

Action: In a Schlenk flask, combine the aryl halide (1.0 equiv), 1-Methyl-4-pyrazoleboronic Acid-d3 (1.3 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv)[6].

-

Causality: A 30% excess of the boronic acid compensates for competitive deuterodeboronation (the cleavage of the C-B bond by water). Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a prerequisite for the final reductive elimination step, thereby accelerating the reaction.

-

Validation: The dry mixture should appear as a uniform powder. If the catalyst exhibits a deep black, metallic sheen prior to heating, it indicates premature decomposition into inactive Pd(0) nanoparticles, necessitating a fresh catalyst batch.

Step 2: Solvent Addition and Base Activation

-

Action: Add a thoroughly degassed biphasic mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v)[6]. Purge the system with Argon for 10 minutes.

-

Causality: The biphasic nature is non-negotiable. Dioxane solubilizes the organic substrates, while the aqueous phase dissolves the inorganic base. The carbonate base is required to attack the empty p-orbital of the boron atom, converting the neutral, unreactive boronic acid into an electron-rich, highly nucleophilic boronate complex [R-B(OH)₃]⁻. This activation is strictly required for the transmetalation step.

Step 3: Thermal Activation and Reaction Monitoring

-

Action: Heat the reaction mixture to 80–90 °C under an inert atmosphere for 4–16 hours[6]. Monitor the reaction via LC-MS.

-

Causality: Thermal energy is required to overcome the activation barrier of the initial oxidative addition of the aryl halide to the Pd(0) species.

-

Validation: LC-MS analysis serves as the primary in-process control. Success is validated by the complete consumption of the aryl halide peak and the appearance of the product mass [M + 84.1]⁺ (representing the addition of the C₄H₄D₃N₂ moiety). The absence of bipyrazole homocoupling products validates the efficacy of the initial argon degassing[7].

Step 4: Quenching and Purification

-

Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Filter the organic phase through a pad of Celite.

-

Causality: Cooling terminates the catalytic cycle. The brine wash removes excess borate salts and aqueous base. Celite filtration is critical for sequestering insoluble palladium black, preventing heavy metal contamination in downstream biological assays.

Figure 2: Catalytic cycle of Suzuki-Miyaura cross-coupling using 1-Methyl-4-pyrazoleboronic acid-d3.

Applications in Targeted Therapeutics

The unlabeled 1-methyl-4-pyrazoleboronic acid is extensively utilized in the synthesis of several high-value pharmaceutical classes. By substituting it with the -d3 variant, researchers can directly synthesize deuterated analogs of these drug candidates to improve their clinical viability:

-

JAK2 Inhibitors: Amino-pyrido-indol-carboxamides utilize the 1-methylpyrazole group to achieve critical hydrogen bonding within the ATP-binding pocket of Janus kinase 2 (JAK2), a target for myeloproliferative disorders[2]. Deuteration at this site prevents rapid clearance, allowing for lower dosing regimens.

-

c-Met Kinase Inhibitors: Analogs of MK-2461, a potent inhibitor of c-Met kinase used in oncology, rely on this pyrazole building block[4]. The -d3 modification protects the solvent-exposed methyl group from aggressive hepatic oxidation.

-

Trk Receptor Inhibitors: Tropomyosin receptor kinase (Trk) inhibitors, essential for treating NTRK-fusion positive cancers, frequently incorporate the 1-methylpyrazole motif[5]. Deuteration ensures sustained target engagement by maintaining therapeutic plasma concentrations over extended periods.

References

- Source: lookchem.

- Source: thomassci.

- Source: berkeley.

- Source: sigmaaldrich.

- Source: usbio.

- Source: lgcstandards.

- Source: google.com (Patents)

- Source: google.com (Patents)

Sources

- 1. usbio.net [usbio.net]

- 2. lookchem.com [lookchem.com]

- 3. 1-Methyl-4-pyrazoleboronic Acid-d3 | LGC Standards [lgcstandards.com]

- 4. thomassci.com [thomassci.com]

- 5. WO2018077246A1 - Amino pyrazolopyrimidine compound used as neurotrophic factor tyrosine kinase receptor inhibitor - Google Patents [patents.google.com]

- 6. WO2021190417A1 - æ°åæ°¨åºå§å¶ç±»egfræå¶å - Google Patents [patents.google.com]

- 7. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

Technical Guide: Synthesis and Purification of 1-(Methyl-d3)-1H-pyrazole-4-boronic Acid

Topic: "1-Methyl-4-pyrazoleboronic Acid-d3" Synthesis and Purification Content Type: In-depth Technical Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary

This guide outlines the high-fidelity synthesis of 1-(methyl-d3)-1H-pyrazole-4-boronic acid , a critical isotopologue used in the development of deuterated pharmaceutical candidates. Unlike standard boronic acid synthesis, the introduction of a deuterated methyl group requires specific sequencing to maximize isotopic incorporation (>99% D) and minimize protodeboronation during workup.

The recommended protocol utilizes a "Bromide-First" approach: N-alkylation of 4-bromopyrazole with iodomethane-d3, followed by cryogenic lithium-halogen exchange and borate trapping. This route is superior to direct borylation or late-stage alkylation due to the high stability of the brominated intermediate and the avoidance of scrambling the labile boronic acid moiety under basic alkylation conditions.

Retrosynthetic Logic & Strategy

The synthesis is designed to isolate the expensive deuterium source (

Strategic Considerations

-

Isotopic Fidelity: The C-D bonds on the methyl group are chemically stable. However, introducing the

group before borylation prevents potential side reactions (e.g., N-arylation or Suzuki-type homocoupling) that could occur if alkylating a boronic ester. -

Regioselectivity: 4-Bromopyrazole is symmetric; N-alkylation yields a single regioisomer.

-

Boronic Acid Instability: Boronic acids exist in equilibrium with their trimeric boroxines (anhydrides). The purification strategy must account for this to ensure accurate stoichiometry in downstream coupling.

Figure 1: Retrosynthetic disconnection prioritizing early-stage isotope incorporation.

Experimental Protocols

Phase 1: Synthesis of 1-(Methyl-d3)-4-bromopyrazole

This step locks the deuterium label onto the pyrazole ring.

-

Reagents: 4-Bromopyrazole (1.0 equiv), Iodomethane-d3 (1.1 equiv, ≥99.5 atom % D), Sodium Hydride (60% dispersion, 1.2 equiv), THF (anhydrous).

-

Apparatus: Flame-dried 3-neck round bottom flask, nitrogen atmosphere.

Protocol:

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF (10 vol) at 0°C. Add a solution of 4-bromopyrazole (1.0 equiv) in THF dropwise. Evolution of

gas will be observed. Stir for 30 min at 0°C until gas evolution ceases. -

Alkylation: Add Iodomethane-d3 (1.1 equiv) dropwise via syringe, maintaining internal temperature <5°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

-

Workup: Quench carefully with saturated

. Extract with Ethyl Acetate ( -

Purification: If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

-

Target Yield: >90%[1]

-

Checkpoint: Verify deuteration via

-NMR (disappearance of N-Me singlet at ~3.9 ppm).

-

Phase 2: Cryogenic Borylation

This is the critical step. Lithium-halogen exchange is faster than deprotonation at C-5 if temperature is strictly controlled.

-

Reagents: 1-(Methyl-d3)-4-bromopyrazole (from Phase 1), n-Butyllithium (2.5 M in hexanes, 1.1 equiv), Triisopropyl borate (

, 1.2 equiv), THF (anhydrous).

Protocol:

-

Setup: Charge a dried flask with 1-(Methyl-d3)-4-bromopyrazole (1.0 equiv) and THF (15 vol). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise down the side of the flask over 20 mins. Critical: Internal temperature must not exceed -65°C to prevent "halogen dance" or ring opening. Stir at -78°C for 45 mins.

-

Mechanistic Note: The lithium species 1-(methyl-d3)-4-lithiopyrazole is generated here.

-

-

Borate Trapping: Add

(1.2 equiv) rapidly in one portion (or fast dropwise). The solution may become viscous. Stir at -78°C for 30 mins, then allow to warm to 0°C over 2 hours. -

Hydrolysis: Quench with 2N HCl (to pH 1-2). Stir vigorously for 30 mins to hydrolyze the boronate esters.

-

Isolation: Adjust pH to ~7 with 2N NaOH. Extract impurities with

. Re-acidify the aqueous layer to pH 5-6 and extract the product with EtOAc (boronic acids are amphiphilic; salting out with NaCl helps).

Purification & Isolation Strategy (The "Ate" Complex Method)

Direct isolation of free boronic acids can be difficult due to their waxy nature and boroxine formation. A superior industrial method involves isolating the Lithium Triisopropyl Borate Salt (Ate Complex) or recrystallization.

Method A: Direct Crystallization (Standard)

-

Concentrate the EtOAc extract from Phase 2 to a minimal volume.

-

Add Acetonitrile/Water (95:5) and heat to dissolve.

-

Cool slowly to 4°C. The boronic acid precipitates as a white solid.

-

Boroxine Management: If the NMR shows broad peaks (boroxine formation), dissolve the solid in minimal water/acetone and lyophilize. This forces the equilibrium toward the free acid

.

Method B: Lithium Ate Isolation (High Purity Variant)

Instead of acidic quench in Phase 2:

-

After warming the reaction to RT, do not add acid.

-

The lithium species forms a stable "Ate" complex with the excess borate/isopropoxide.

-

Dilute with non-polar solvent (Hexanes/Heptane). The lithium salt often precipitates.

-

Filter the salt and wash with hexanes.

-

Hydrolyze the salt immediately prior to use or store as the stable salt.

Quality Control Parameters

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity (HPLC) | > 97.0% | C18 Column, |

| Isotopic Enrichment | > 99.0 atom % D | |

| Boron Content | Positive ID | |

| Stoichiometry | Free Acid vs Boroxine | Titration with Mannitol (optional) |

Workflow Logic & Troubleshooting

Figure 2: Purification logic flow emphasizing pH control for optimal extraction.

References

-

Mullens, P. R. (2009). "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex." Tetrahedron Letters, 50(49), 6783-6786.

-

Balle, T., et al. (2006).[2] "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 4(7), 1261-1267.[2]

-

Hall, D. G. (Ed.).[3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for boronic acid handling).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443.

Sources

Comprehensive Stability and Storage Dynamics of Deuterated 1-Methyl-4-pyrazoleboronic Acid: A Technical Guide

Executive Summary

The integration of deuterium into active pharmaceutical ingredients (APIs) has revolutionized drug discovery by leveraging the Kinetic Isotope Effect (KIE) to mitigate metabolic liabilities, such as cytochrome P450-mediated N-demethylation. Deuterated 1-Methyl-4-pyrazoleboronic acid (specifically, 1-(methyl-

However, the intrinsic reactivity of the boronic acid moiety—coupled with the high cost of isotopically labeled precursors—demands flawless storage and handling protocols. This whitepaper dissects the thermodynamic and kinetic vulnerabilities of deuterated 1-methyl-4-pyrazoleboronic acid (D-1-M-4-PBA), providing a causality-driven framework for its storage, stability management, and analytical validation.

Structural & Mechanistic Profile: The Causality of Degradation

While the

-

Protodeboronation (Irreversible Degradation): Heteroaryl boronic acids are notoriously susceptible to hydrolytic

bond cleavage. In basic conditions (commonly employed in cross-coupling), the boronic acid converts to a tetrahedral trihydroxyboronate anion. This rehybridization from -

Boroxine Formation (Reversible Dehydration): Under nominally anhydrous conditions or during extended storage, three equivalents of the boronic acid condense to form a cyclic trimeric anhydride known as a boroxine[2]. While not a true "degradation" (it reverts to the monomer upon exposure to water), boroxine formation drastically alters the molecular weight and stoichiometry of the bulk powder, leading to failed cross-coupling reactions if not accounted for.

-

Oxidation (Irreversible Degradation): Exposure to atmospheric oxygen or reactive oxygen species (ROS) can lead to the insertion of oxygen into the

bond, yielding the corresponding pyrazol-4-ol derivative.

Caption: Mechanistic degradation and equilibrium pathways of D-1-M-4-PBA.

Environmental Impact & Stability Dynamics

The stability of D-1-M-4-PBA is a function of temperature, moisture, and pH. Because the deuterium label does not electronically shield the C4-boron bond, the stability profile closely mirrors its non-deuterated counterpart[3].

Quantitative Stability Data

To guide process development, the following table summarizes the kinetic stability of the free boronic acid under various environmental stressors.

| Environmental Condition | Temperature | Atmosphere | Time to 5% Degradation ( | Primary Chemical Observation |

| Solid State (Ideal) | -20°C | Argon | > 24 Months | Stable; mixed monomer/boroxine |

| Solid State (Fridge) | 4°C | Air | ~6 Months | Slow oxidation; moisture fluctuation |

| Aqueous Solution (pH 7) | 25°C | Air | 14 Days | Gradual protodeboronation |

| Basic Solution (pH 10) | 60°C | Air | < 2 Hours | Rapid base-catalyzed protodeboronation |

| Organic Solution (THF) | 25°C | Argon | > 30 Days | Highly stable; no hydrolysis |

Note: For enhanced stability, many commercial suppliers provide the pinacol ester (BPin) derivative, which sterically protects the boron center and prevents boroxine formation[4]. However, the free boronic acid is often preferred for atom economy and specific catalyst systems.

Best-Practice Storage & Handling Protocols

To preserve the isotopic purity and chemical integrity of D-1-M-4-PBA, a rigorous, self-validating storage system must be implemented.

Long-Term Storage (> 1 Month)

-

Temperature Control: Store strictly at -20°C . Thermal energy drives both the dehydration to boroxines and the activation energy required for ambient oxidation.

-

Inert Atmosphere: The compound must be stored under Argon . Argon is heavier than nitrogen and provides a superior blanket over the solid powder, effectively excluding

and atmospheric moisture. -

Container Specifications: Use amber glass vials with PTFE-lined caps. Seal the cap with Parafilm to prevent moisture ingress during freeze-thaw cycles.

Short-Term Handling (Benchtop Use)

-

Equilibration: Never open a cold vial. Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic boronic acid powder, accelerating protodeboronation.

-

Glovebox Utilization: For highly sensitive catalytic screening, weigh the reagent inside a nitrogen-filled glovebox.

Self-Validating Analytical Workflows

Before deploying D-1-M-4-PBA in a high-value synthetic step, its integrity must be verified. Relying solely on HPLC is insufficient because boroxines hydrolyze back to monomers on reverse-phase HPLC columns, masking the true solid-state stoichiometry.

Step-by-Step Validation Protocol

-

Sample Preparation: Dissolve 5 mg of D-1-M-4-PBA in 0.5 mL of anhydrous

. (Do not use -

NMR Spectroscopy (Critical Step):

-

Acquire a

NMR spectrum. -

Monomeric Boronic Acid: Exhibits a broad singlet around

28-30 ppm . -

Boroxine Anhydride: Shifts slightly and often broadens further.

-

Boric Acid (Degradation Product): Appears sharply at

~19 ppm . If this peak is prominent, protodeboronation has occurred.

-

-

NMR Spectroscopy:

-

Confirm the absence of the methyl protons (indicating >98% deuterium incorporation).

-

Check the pyrazole ring protons. The presence of a new singlet corresponding to the C4 proton of 1-(methyl-

)-pyrazole indicates protodeboronation.

-

-

HPLC-UV/MS: Run a standard gradient to confirm overall organic purity (>95%) and rule out oxidation (pyrazolol formation).

Caption: Self-validating analytical workflow for assessing D-1-M-4-PBA integrity prior to use.

Conclusion

Deuterated 1-methyl-4-pyrazoleboronic acid is an indispensable tool for modern medicinal chemistry, but its utility is strictly bound by its chemical stability. By understanding the causality behind protodeboronation and boroxine formation, scientists can implement robust -20°C, argon-blanketed storage protocols. Furthermore, adopting a dual-pronged analytical workflow utilizing both

References

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (JACS)[Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives Wiley-VCH Monographs[Link]

- Formulation of boronic acid compounds (US6699835B2)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 1-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧硼戊环-2-基)吡唑 95% | Sigma-Aldrich [sigmaaldrich.com]

"1-Methyl-4-pyrazoleboronic Acid-d3" CAS number and molecular weight

Executive Summary

This technical guide profiles 1-Methyl-4-pyrazoleboronic Acid-d3 (specifically its stable pinacol ester form), a high-value deuterated building block used in the synthesis of isotopically labeled pharmaceuticals. As drug developers increasingly leverage the Kinetic Isotope Effect (KIE) to improve metabolic stability, this reagent has become critical for introducing the 1-methyl-d3-pyrazole motif—a common pharmacophore in kinase inhibitors and anti-inflammatory agents.

This document details the compound's physicochemical properties, synthesis pathways, and application protocols, providing a self-validating resource for medicinal chemists.

Chemical Identity & Specifications

Commercially, this compound is almost exclusively supplied as the pinacol ester to prevent the dehydration-driven trimerization (boroxine formation) common to free boronic acids. Researchers must calculate stoichiometry based on the ester form.

Key Data Table

| Property | Pinacol Ester Form (Standard Commercial) | Free Acid Form (Active Species) |

| Chemical Name | 1-Methyl-d3-pyrazole-4-boronic acid pinacol ester | 1-Methyl-d3-pyrazole-4-boronic acid |

| CAS Number | 1022151-50-3 | Not regularly indexed |

| Molecular Weight | 211.08 g/mol | ~129.00 g/mol |

| Molecular Formula | C₁₀H₁₄D₃BN₂O₂ | C₄H₄D₃BN₂O₂ |

| Isotopic Enrichment | ≥ 98 atom % D | ≥ 98 atom % D |

| Appearance | White to off-white solid | White solid (hygroscopic) |

| Solubility | DMSO, Methanol, Chloroform, DCM | Water (sparingly), Alcohols, DMSO |

Structural Representation

The deuterium labeling is located specifically on the N-methyl group (

Synthesis & Manufacturing Logic

The synthesis of 1-Methyl-4-pyrazoleboronic acid-d3 requires strict anhydrous conditions to prevent protodeboronation and isotopic dilution. The preferred industrial route utilizes Methyl-d3 iodide (

Synthetic Pathway[2][3][4]

-

Precursor Preparation: The starting material is typically 4-pyrazoleboronic acid pinacol ester (CAS 269410-08-4) or 4-iodopyrazole .

-

Isotopic Alkylation: The pyrazole nitrogen is alkylated using

in the presence of a base (e.g., -

Purification: The product is purified via silica gel chromatography to remove any N2-alkylated isomers (though 4-substitution usually minimizes regioselectivity issues).

Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

This reagent is the standard for introducing the 1-methylpyrazole moiety into aryl halides. The pinacol ester is robust and tolerates various functional groups, but it must be hydrolyzed in situ to the free boronic acid to enter the transmetallation cycle.[1]

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water or DMF/Water.

Metabolic Stability (Kinetic Isotope Effect)

The primary utility of the -d3 variant is to block oxidative demethylation. The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond (

-

Mechanism: Cytochrome P450 enzymes (e.g., CYP3A4) typically oxidize N-methyl groups to hydroxymethyl intermediates, leading to deformylation.

-

Outcome: Deuteration slows this rate-limiting step, potentially increasing the drug's half-life (

) and reducing dosing frequency.

Experimental Protocol: General Coupling Procedure

Objective: Couple 1-Methyl-4-pyrazoleboronic acid-d3 pinacol ester with an aryl bromide.

-

Setup: In a reaction vial, combine:

-

Aryl Bromide (1.0 equiv)

-

1-Methyl-4-pyrazoleboronic acid-d3 pinacol ester (1.2 equiv)

- (0.05 equiv)

- (3.0 equiv)

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential to hydrolyze the pinacol ester to the active boronic acid.

-

Degassing: Sparge with Nitrogen or Argon for 5 minutes.

-

Reaction: Seal and heat to 80–100°C for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Analysis: Verify incorporation of the -d3 label via Mass Spectrometry (expect M+3 shift vs. non-deuterated standard).

Handling & Stability

-

Storage: Store at -20°C under an inert atmosphere.

-

Hydrolysis: The pinacol ester is relatively stable to air but will hydrolyze slowly in the presence of moisture.

-

Boroxine Formation: If hydrolyzed to the free acid, the compound may trimerize to form a boroxine anhydride.[1] This is reversible in aqueous base (during coupling) but complicates NMR analysis.

References

-

PubChem. (2024). Compound Summary: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

- Gant, T. G. (2014). Deuterium in Drug Discovery and Development. In Annual Reports in Medicinal Chemistry. Academic Press.

Sources

Introduction: The Significance of 1-Methyl-4-pyrazoleboronic Acid-d3

An In-Depth Technical Guide to the Spectral Analysis of 1-Methyl-4-pyrazoleboronic Acid-d3

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-Methyl-4-pyrazoleboronic Acid-d3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a robust framework for the characterization of this isotopically labeled compound.

1-Methyl-4-pyrazoleboronic acid and its derivatives are important building blocks in medicinal chemistry and materials science. They are frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1][2] The deuterated isotopologue, 1-Methyl-4-pyrazoleboronic Acid-d3 (henceforth referred to as 1 ), is particularly valuable as an internal standard in quantitative mass spectrometry-based assays, such as pharmacokinetic studies, due to its chemical similarity to the non-labeled analyte but distinct mass.

This guide will elucidate the expected spectral characteristics of 1 , providing a foundational understanding for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For boronic acids, NMR provides key insights into the electronic environment of the molecule's protons and carbons.[3][4]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 1 is expected to be relatively simple, characterized by two signals from the pyrazole ring and a variable signal from the boronic acid protons. The most significant feature of the deuterated compound is the absence of the N-methyl proton signal that would be present in its non-deuterated counterpart.

Predicted ¹H NMR Data for 1-Methyl-4-pyrazoleboronic Acid-d3

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyrazole H-3, H-5 | ~7.5 - 8.0 | Singlet | The two protons on the pyrazole ring are in similar chemical environments and may appear as two distinct singlets or a single singlet depending on the solvent and resolution. |

| B(OH)₂ | Variable (broad) | Singlet | The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen exchange.[3] |

Causality Behind Predictions: The chemical shifts of the pyrazole protons are influenced by the electron-withdrawing nature of the boronic acid group and the aromaticity of the pyrazole ring. The absence of a signal for the N-methyl group is the defining characteristic of the d3-isotopologue in the ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For compound 1 , we anticipate signals for the three pyrazole carbons and the deuterated methyl carbon.

Predicted ¹³C NMR Data for 1-Methyl-4-pyrazoleboronic Acid-d3

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| C-B | ~120 - 130 (broad) | Singlet | The carbon atom directly attached to the boron is expected to show a broad signal due to the quadrupolar relaxation of the boron nucleus (¹¹B and ¹⁰B). In some cases, this signal may be unobservable.[3] |

| C-3, C-5 | ~135 - 145 | Singlet | Chemical shifts are typical for sp² carbons in a pyrazole ring. |

| N-CD₃ | ~35 - 40 | Triplet (1:1:1) | The signal for the deuterated methyl carbon will be split into a triplet due to coupling with deuterium (spin I=1). |

Expert Insights: The observation of a triplet for the N-CD₃ carbon is a key confirmation of successful deuteration. The broadening of the carbon signal attached to boron is a characteristic feature of boronic acids and should be anticipated during spectral interpretation.[3]

Boron-11 (¹¹B) NMR Spectroscopy

While less common in routine characterization, ¹¹B NMR is a powerful technique for directly probing the boron center. The chemical shift in ¹¹B NMR is highly sensitive to the coordination and hybridization state of the boron atom.[5] For 1-Methyl-4-pyrazoleboronic Acid-d3, a single broad signal is expected in the range of δ 25-30 ppm, characteristic of a trigonal planar boronic acid.[5]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Molecular Weight:

-

1-Methyl-4-pyrazoleboronic acid (C₄H₇BN₂O₂): 125.92 g/mol [6]

-

1-Methyl-4-pyrazoleboronic Acid-d3 (C₄H₄D₃BN₂O₂): The calculated molecular weight will be approximately 128.94 g/mol .

Ionization and Molecular Ion

Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids, often performed in positive ion mode to observe the protonated molecule [M+H]⁺.[7] For compound 1 , the expected [M+H]⁺ ion would have an m/z of approximately 129.95.

Fragmentation Analysis

The fragmentation of the molecular ion provides a fingerprint for the compound's structure. The fragmentation of pyrazole-containing compounds often involves characteristic losses of small neutral molecules.[8][9]

Predicted MS/MS Fragmentation of [M+H]⁺ for 1-Methyl-4-pyrazoleboronic Acid-d3

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 129.95 | 111.94 | H₂O (18.01) | Loss of a water molecule from the boronic acid moiety. |

| 129.95 | 84.94 | B(OH)₃ (45.01) | Loss of boric acid. |

| 84.94 | 57.93 | HCN (27.01) | Loss of hydrogen cyanide from the pyrazole ring. |

| 84.94 | 56.92 | N₂ (28.02) | Loss of nitrogen from the pyrazole ring. |

Trustworthiness of Fragmentation Pathways: The proposed fragmentation is based on established principles of mass spectrometry, where fragmentation is driven by the formation of stable ions and neutral molecules.[10] The pyrazole ring is known to undergo ring cleavage with the loss of HCN or N₂.[8]

Experimental Protocols: A Self-Validating System

The following protocols are designed to generate high-quality, reproducible spectral data for 1-Methyl-4-pyrazoleboronic Acid-d3.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[3] The choice of solvent can influence the chemical shifts, particularly of the labile B(OH)₂ protons.[4]

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data with appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the mobile phase.[7]

-

Chromatography (Optional but Recommended):

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point to aid ionization.[11]

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry Acquisition (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: Scan a mass range of m/z 50-300.

-

MS/MS Analysis: Perform fragmentation analysis on the [M+H]⁺ precursor ion (m/z ~129.95) using collision-induced dissociation (CID).

-

Visualizations: Structural and Workflow Diagrams

Molecular Structure and Atom Numbering

Caption: Structure of 1-Methyl-4-pyrazoleboronic Acid-d3.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Analytical Workflow

Caption: Integrated workflow for spectral characterization.

References

- BenchChem. Spectroscopic Profile of Isobutylboronic Acid: A Technical Guide.

- BenchChem. Methyl Boronic Acid: A Technical Guide to Stability and Handling.

-

PubChem. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

- MedChemExpress. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3-SDS.

-

PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. [Link]

-

Axios Research. 1-Methyl-1H-Pyrazole-4-Boronic Acid. [Link]

-

ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

ResearchGate. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]

-

ACS Publications. Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]

-

Prasain, J. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Michigan State University. Fragmentation Mechanisms. [Link]

Sources

- 1. 1-Methyl-1H-pyrazole-4-boronic acid | 847818-55-7 [chemicalbook.com]

- 2. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Methyl-1H-Pyrazole-4-Boronic Acid - CAS - 847818-55-7 | Axios Research [axios-research.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uab.edu [uab.edu]

Technical Whitepaper: Commercial & Synthetic Profile of 1-(Methyl-d3)-4-pyrazoleboronic Acid

This technical guide provides a comprehensive analysis of the commercial and scientific profile of 1-(Methyl-d3)-1H-pyrazole-4-boronic acid and its dominant commercial form, the pinacol ester .

Executive Summary

The incorporation of deuterium into pharmaceutical scaffolds—a strategy known as the "Deuterium Switch"—is a critical tactic in modern drug discovery to enhance metabolic stability (DMPK) without altering target potency. 1-(Methyl-d3)-1H-pyrazole-4-boronic acid (and its pinacol ester surrogate) is the primary building block used to introduce the metabolically stable

Commercially, this compound is almost exclusively distributed as the pinacol ester (Bpin) derivative due to the inherent instability of the free boronic acid toward protodeboronation and trimerization (boroxine formation).

Chemical Specifications & Identity

Precise nomenclature is vital for procurement, as non-deuterated analogs are ubiquitous.

| Feature | Specification |

| Primary Commercial Name | 1-Methyl-d3-pyrazole-4-boronic acid pinacol ester |

| CAS Number (Ester) | 1022151-50-3 |

| CAS Number (Free Acid) | Not widely listed; typically generated in situ |

| Molecular Formula | |

| Molecular Weight | 211.09 g/mol (Ester) |

| Isotopic Purity | Typically ≥ 98 atom% D |

| Chemical Structure | N1-substituted pyrazole with a trideuteromethyl group ( |

Structural Visualization

The deuterium label is located specifically on the N-methyl group, blocking the primary site of metabolic demethylation by Cytochrome P450 enzymes.

Caption: Structural decomposition of the target reagent showing the metabolic blocking group (CD3) and the synthetic handle (Bpin).

Commercial Availability Landscape

Direct sourcing of the "free acid" is rare due to stability concerns. Researchers should target the pinacol ester .

Supplier Tiering

-

Tier 1 (Stock Available): Specialized isotope suppliers and major catalog aggregators.

-

MedChemExpress (MCE): Catalog #HY-W249514. Confirmed listing for the pinacol ester.

-

Sigma-Aldrich / MilliporeSigma: Often listed under "Stable Isotopes" or via custom synthesis services (e.g., Supelco).

-

-

Tier 2 (Make-on-Demand):

-

Enamine / Combi-Blocks: Frequently stock the non-deuterated parent (CAS 761446-44-0) and offer the d3-variant as a rapid custom synthesis (2–4 weeks).

-

CDN Isotopes / Cambridge Isotope Labs: Primary sources for the raw material (Methyl-d3 iodide) and custom synthesis of the boronate.

-

Procurement Strategy

If the specific boronate is out of stock, the most efficient strategy is Late-Stage Borylation . Purchase 4-Bromo-1-(methyl-d3)-pyrazole (more stable, often in stock) and perform a one-step Miyaura borylation.

Technical Deep Dive: Synthesis & Stability

Synthesis Workflow

The synthesis of this building block is a self-validating protocol. The use of Iodomethane-d3 (

Caption: Step-wise synthesis pathway from commodity starting materials to the deuterated pinacol ester.

Stability & Handling (Protodeboronation)

Heteroaromatic boronic acids are prone to protodeboronation , where the C-B bond is cleaved by water/acid, reverting the compound to the parent heterocycle.

-

Mechanism: Pyrazole boronates are relatively stable compared to 2-pyridyl boronates, but the free acid can degrade in moist air.

-

Mitigation: The pinacol ester is kinetically stable toward hydrolysis.

-

Storage: Store at 2–8°C under Argon. If using the free acid, store at -20°C .

Application Protocol: Suzuki-Miyaura Coupling

This reagent is used to install the pyrazole motif into aryl halides. The following protocol is optimized for deuterated substrates to prevent D/H exchange (scrambling).

Optimized Coupling Conditions

-

Solvent: 1,4-Dioxane/Water (4:1). Note: Use degassed solvents to prevent oxidative deboronation.

-

Base:

(2.0 equiv) or -

Catalyst:

(5 mol%) or XPhos Pd G2 (for sterically hindered chlorides). -

Temperature: 80–100°C.

Critical Caution: Avoid acidic workups. The

Quality Control Checkpoints

-

H-NMR: Confirm absence of singlet at ~3.9 ppm (corresponding to non-deuterated

). -

Mass Spectrometry: Check for M+3 mass shift relative to the non-deuterated standard.

-

Boron NMR (

): Single peak at ~30 ppm (boronate ester). Multiple peaks indicate hydrolysis or oxidation.

References

-

MedChemExpress (MCE). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3 Product Page. Catalog No. HY-W249514. Retrieved from .[5]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

-

Sigma-Aldrich. 1-Methylpyrazole-4-boronic acid pinacol ester (Non-deuterated parent data). CAS 761446-44-0.[1][6] Retrieved from .

- Wuttke, C., et al. (2019).The Deuterium Switch: Impact on Drug Metabolism and Pharmacokinetics. Journal of Medicinal Chemistry.

Sources

- 1. 1-Methylpyrazole-4-boronic acid pinacol ester 95 761446-44-0 [sigmaaldrich.com]

- 2. 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 1-Methyl-1H-pyrazole-4-boronic acid hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. boronmolecular.com [boronmolecular.com]

Technical Whitepaper: Characterization and Validation of 1-Methyl-4-pyrazoleboronic Acid-d3

Executive Summary: The Deuterium Switch in Pyrazole Scaffolds

In modern drug discovery, the strategic substitution of hydrogen with deuterium ("heavy hydrogen")—known as the Deuterium Switch —has emerged as a validated method to improve the pharmacokinetic (PK) profile of clinical candidates without altering their pharmacodynamics.

1-Methyl-4-pyrazoleboronic Acid-d3 represents a critical building block in this domain. The pyrazole ring is a ubiquitous pharmacophore in oncology and inflammation (e.g., Ruxolitinib, Crizotinib). However, the N-methyl group is a metabolic "soft spot," susceptible to rapid oxidative demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

By utilizing 1-Methyl-4-pyrazoleboronic Acid-d3 , researchers introduce a

This guide outlines the technical protocols for synthesizing, characterizing, and validating the isotopic purity of this specific isotopologue.

Molecular Architecture & Synthesis Strategy

To ensure high isotopic enrichment (

Synthetic Pathway

The preferred method utilizes an

Reaction Logic:

-

Deprotonation: Sodium hydride (NaH) removes the acidic proton from the pyrazole nitrogen (

). -

Isotopic Incorporation: The pyrazole anion attacks the electrophilic methyl-d3 group of

. -

Hydrolysis (Optional): Acidic hydrolysis removes the pinacol group to yield the free boronic acid.

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for high-fidelity isotopic labeling of the N-methyl pyrazole moiety.

Analytical Protocol: Establishing Isotopic Purity

The critical quality attribute (CQA) for this material is Isotopic Purity (enrichment), distinct from Chemical Purity .

-

Chemical Purity: Is it 1-Methyl-4-pyrazoleboronic acid? (Target

) -

Isotopic Purity: What percentage of molecules contain the full

label? (Target

Method A: Proton NMR ( -NMR) - The "Silent" Spectrum

In a non-deuterated sample, the N-methyl group appears as a sharp singlet at

Protocol:

-

Solvent: Dissolve ~5 mg of sample in DMSO-

.-

Note: Boronic acids can broaden due to hydrogen bonding. Adding 1 drop of

exchanges the

-

-

Acquisition: Run a standard proton scan (min 16 scans).

-

Integration (Quantification):

-

Calibrate the spectrum using the residual DMSO peak (2.50 ppm).

-

Integrate the Pyrazole ring protons (typically two singlets or a doublet pair around 7.6–8.0 ppm). Set this integral to 2.00.

-

Integrate the region where the methyl group should be (3.8–4.0 ppm).

-

-

Calculation:

Ideally, the integral at 3.9 ppm should be < 0.03 (indicating < 1% H).

Method B: HRMS (High-Resolution Mass Spectrometry)

Mass spectrometry provides the isotopologue distribution (

Challenge: Free boronic acids ionize poorly in ESI and often form anhydrides (trimers) in the source. Solution: Analyze as the Pinacol Ester derivative. If you synthesized the free acid, perform a micro-scale derivatization with pinacol before MS injection.

Protocol:

-

Instrument: LC-QTOF or Orbitrap (ESI Positive Mode).

-

Target Ions (Pinacol Ester Form):

-

Formula:

-

Monoisotopic Mass (

): 208.14 Da -

Target Mass (

): ~211.16 Da

-

-

Data Analysis:

-

Extract Ion Chromatograms (EIC) for

( -

Calculate abundance based on peak areas.[1]

-

Table 1: Theoretical Mass Shift for Validation

| Isotopologue | Label State | Mass Shift ( | Acceptance Criteria |

| d0 | 0 | < 0.5% | |

| d1 | +1.006 | < 1.0% | |

| d2 | +2.014 | < 2.0% | |

| d3 | +3.022 | > 96.5% |

Stability & Handling: The Boroxine Equilibrium

A specific technical nuance of boronic acids is their tendency to dehydrate into cyclic trimers called boroxines (anhydrides).

-

Observation: In dry solvents or solid state, you may observe a mixture of the monomer (Acid) and the trimer (Boroxine).

-

Impact: This affects chemical purity calculations (gravimetric) but does NOT affect isotopic purity .

-

Diagram:

Figure 2: The reversible dehydration of boronic acids. For Suzuki couplings, the trimer is equally active as it hydrolyzes in situ.

Storage Protocol:

-

Temperature: Store at -20°C.

-

Atmosphere: Hygroscopic. Store under Argon/Nitrogen.

-

Re-validation: If the solid appears "gummy" (partial dehydration), it can still be used for coupling, but stoichiometry should be adjusted based on active boron content.

References

-

Teva Pharmaceuticals. (2017). FDA Approval of Austedo (deutetrabenazine). The first deuterated drug approved by the FDA, establishing the regulatory pathway for deuterated N-methyl groups.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. (Discusses the stability and protodeboronation of heterocyclic boronic acids).

-

Sigma-Aldrich. 1-Methylpyrazole-4-boronic acid pinacol ester Product Specification. (Provides baseline chemical data for the non-deuterated analog).

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Foundational text on the metabolic stability of

vs -

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on boroxine/boronic acid equilibrium).

Sources

Navigating the Solubility Landscape of 1-Methyl-4-pyrazoleboronic Acid-d3: A Technical Guide for Advanced Research

Introduction: The Significance of 1-Methyl-4-pyrazoleboronic Acid-d3 in Modern Drug Discovery

1-Methyl-4-pyrazoleboronic acid-d3 is a deuterated analogue of a versatile building block in contemporary medicinal chemistry. Its non-deuterated counterpart is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize complex molecules with potential therapeutic applications, including c-Met kinase inhibitors for cancer therapy.[1] The incorporation of deuterium (d3) offers a strategic advantage in drug development by potentially altering metabolic pathways, thereby improving pharmacokinetic profiles. Understanding the solubility of this isotopically labeled compound is a critical first step in its effective application, from reaction setup and workup to formulation and biological screening.

This guide provides an in-depth exploration of the solubility characteristics of 1-Methyl-4-pyrazoleboronic acid-d3. In the absence of extensive published quantitative solubility data for this specific deuterated compound, we will leverage available information on its non-deuterated analogue and related pyrazoleboronic acid pinacol esters. Furthermore, this document will equip researchers with a robust experimental framework to determine solubility in their own laboratory settings, ensuring reproducible and reliable results.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 1-Methyl-4-pyrazoleboronic acid-d3, we must first consider its molecular structure and the properties of its non-deuterated counterpart and its commonly used pinacol ester.

Table 1: Physicochemical Properties of 1-Methyl-4-pyrazoleboronic Acid and its Pinacol Ester

| Property | 1-Methyl-4-pyrazoleboronic Acid | 1-Methyl-4-pyrazoleboronic Acid Pinacol Ester |

| Molecular Formula | C4H7BN2O2[2] | C10H17BN2O2[3] |

| Molecular Weight | 125.92 g/mol [2] | 208.07 g/mol [3] |

| Appearance | Off-white solid[1] | Off-white to yellow crystals[3] |

| Melting Point | Not available | 59-64 °C[3][4] |

The deuterated form, 1-Methyl-4-pyrazoleboronic acid-d3, will have a slightly higher molecular weight due to the replacement of three protons with deuterium atoms on the methyl group. This isotopic substitution is not expected to significantly alter its fundamental solubility characteristics compared to the non-deuterated analogue.

Based on the structure, which includes a polar pyrazole ring capable of hydrogen bonding and a boronic acid moiety, we can predict a nuanced solubility profile. The presence of both hydrogen bond donors and acceptors suggests potential solubility in polar solvents. However, the overall small molecular size and the presence of the methyl group may also allow for some solubility in less polar organic solvents.

Qualitative solubility information for the closely related 1-Methyl-4-pyrazoleboronic acid pinacol ester indicates it is slightly soluble in water, chloroform, and methanol.[3][5] This suggests that while it has some affinity for both polar and moderately non-polar environments, it is not highly soluble in any of these solvents. The free boronic acid is expected to have a higher affinity for polar protic solvents compared to its pinacol ester due to the presence of the hydroxyl groups on the boron atom.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of precise quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[6]

Methodology: Isothermal Shake-Flask Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Methyl-4-pyrazoleboronic Acid-d3 to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, acetonitrile, tetrahydrofuran, dichloromethane, toluene). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at 25 °C, to ensure isothermal conditions.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Alternatively, centrifuge the vials to ensure a clear separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often suitable for compounds with a chromophore. A calibration curve prepared with known concentrations of the analyte is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizing the Workflow

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Factors Influencing Solubility and Troubleshooting

The solubility of pyrazole derivatives can be influenced by several factors:

-

pH: As weak bases, pyrazoles can be protonated by strong acids to form more soluble salts.[7] Adjusting the pH of aqueous solutions can be a powerful tool to enhance solubility, which is particularly useful during extractions and purifications.

-

Solvent Polarity: A solvent's polarity will significantly impact its ability to dissolve the solute. A systematic screen of solvents with varying polarities is recommended to identify the most suitable system.

-

Temperature: For many compounds, solubility increases with temperature.[7] This can be leveraged during recrystallization for purification.

-

Presence of Co-solvents: Using a mixture of solvents can modulate the polarity of the system and enhance the solubility of a compound that is poorly soluble in a single solvent.[7]

Safety and Handling

1-Methyl-4-pyrazoleboronic Acid-d3 and its analogues are classified as irritants.[8] They may cause skin, eye, and respiratory irritation.[2][8] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] In case of contact, wash the affected area with plenty of water.[9]

Conclusion

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- LookChem. (n.d.). Cas 761446-44-0, 1-Methyl-4-pyrazole boronic acid pinacol ester.

- Thermo Scientific Chemicals. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%.

- Sigma-Aldrich. (n.d.). 1-Methylpyrazole-4-boronic acid pinacol ester 95%.

- (2026, February 23). 4-Pyrazoleboronic Acid Pinacol Ester: A Versatile Building Block in Organic Synthesis.

- AA BLOCKS INC. (n.d.). Safety Data Sheet.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- MedChemExpress. (2025, October 11). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3-SDS.

- PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 761446-44-0(1-Methyl-4-pyrazole boronic acid pinacol ester) Product Description.

- Capot Chemical. (2008, October 31). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid.

- PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- (2018, November 29). Experimental study of solubility of boric acid in steam at boiling. ResearchGate.

- ChemicalBook. (n.d.). 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0.

- (2026, February 26). 11: Solubility and Borax (Experiment). Chemistry LibreTexts.

- ChemicalBook. (2026, January 13). 1-Methyl-1H-pyrazole-4-boronic acid.

- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.

Sources

- 1. 1-Methyl-1H-pyrazole-4-boronic acid | 847818-55-7 [chemicalbook.com]

- 2. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 761446-44-0,1-Methyl-4-pyrazole boronic acid pinacol ester | lookchem [lookchem.com]

- 4. 1-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧硼戊环-2-基)吡唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. commerceweb.govsci.com [commerceweb.govsci.com]

Methodological & Application

Applications of 1-Methyl-4-pyrazoleboronic Acid-d3 in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Advantage of Isotopic Reinforcement in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of optimized pharmacokinetic and safety profiles is paramount. Among the sophisticated strategies employed, selective deuterium incorporation, often termed "isotopic reinforcement," has emerged as a powerful tool. This guide focuses on the application of 1-Methyl-4-pyrazoleboronic Acid-d3 , a deuterated building block designed to leverage the kinetic isotope effect (KIE) for tangible therapeutic benefits.

The core principle lies in the substitution of protium (¹H) with its heavier, stable isotope deuterium (²H or D). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1][2] This seemingly subtle modification can significantly increase the activation energy required to break this bond, a crucial factor in many metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes.[3] Consequently, deuteration at a metabolically labile position can slow down the rate of drug metabolism, leading to a cascade of potentially advantageous pharmacokinetic outcomes.[4]

This technical guide will provide an in-depth exploration of the rationale, applications, and protocols associated with the use of 1-Methyl-4-pyrazoleboronic Acid-d3 in drug discovery and development.

The "Deuterated Magic Methyl" Effect on the Pyrazole Scaffold

The N-methyl group on a pyrazole ring, while seemingly simple, can be a site of metabolic vulnerability. N-dealkylation is a well-documented metabolic pathway for N-substituted pyrazoles.[5] This process, often CYP-mediated, can lead to the formation of metabolites with different pharmacological activity, toxicity profiles, or clearance rates compared to the parent drug. By replacing the N-CH₃ group with an N-CD₃ group, we introduce a "deuterated magic methyl" group.[6] This strategic deuteration can effectively shield this position from rapid metabolic breakdown.

The primary advantages of this approach include:

-

Reduced Metabolic Clearance: Slowing the rate of N-demethylation can decrease the overall clearance of the drug from the body.[2]

-

Increased Drug Exposure (AUC): A lower clearance rate often translates to a higher Area Under the Curve (AUC), meaning the body is exposed to a therapeutic concentration of the drug for a longer period.[1]

-

Extended Half-Life (t½): The drug's duration of action can be prolonged, potentially leading to less frequent dosing regimens and improved patient compliance.[3]

-

Reduced Metabolite-Mediated Toxicity: If the N-demethylated metabolite is associated with adverse effects, reducing its formation can lead to a better safety and tolerability profile.

-